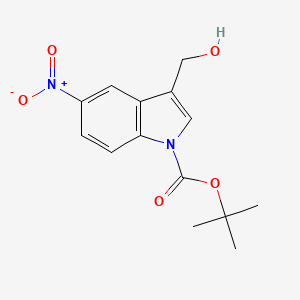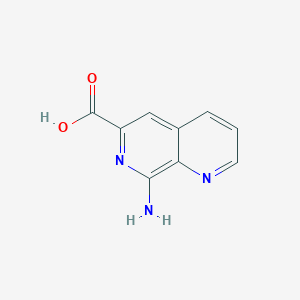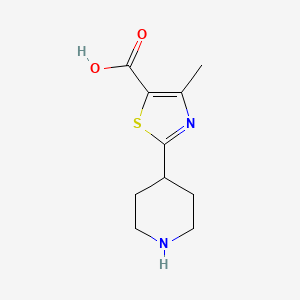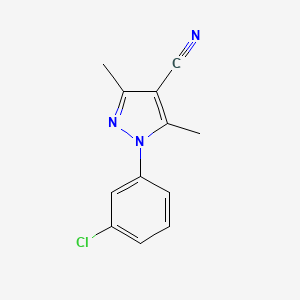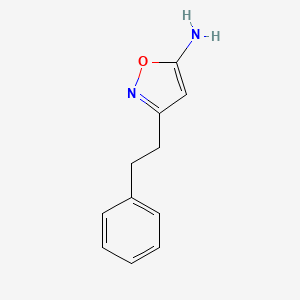
3-(2-Phenylethyl)-1,2-oxazol-5-amine
Descripción general
Descripción
The compound “3-(2-Phenylethyl)-1,2-oxazol-5-amine” contains a phenylethyl group and an oxazole group. Phenylethyl compounds are aromatic compounds that have a benzene ring attached to an ethyl group . Oxazoles are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenylethyl group attached to the 3-position of an oxazole ring . The oxazole ring would also have an amine group at the 5-position .Chemical Reactions Analysis
Phenylethyl compounds and oxazoles can participate in various chemical reactions. For example, phenylethyl compounds can undergo oxidation and reduction reactions . Oxazoles can participate in reactions such as nucleophilic substitution and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, phenylethyl compounds can have aromatic properties due to the presence of a benzene ring . Oxazoles are typically polar due to the presence of oxygen and nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to 3-(2-Phenylethyl)-1,2-oxazol-5-amine, exploring their potential applications in various fields. A notable study involves the development of macrocyclic structures incorporating oxazole fragments, demonstrating a method for constructing complex molecules with high spatial symmetry, using simple and inexpensive reagents. This process underscores the compound's utility in synthesizing structurally unique materials (Merzhyievskyi et al., 2020).
Material Modification and Biomedical Applications
Further research explores the modification of materials for biomedical applications. For instance, poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives related to this compound, to enhance their thermal stability and biological activity. This modification has implications for medical applications, such as developing more effective antibacterial and antifungal materials (Aly & El-Mohdy, 2015).
Pharmacological Enhancements
The inclusion complex of phenylethylamine with β-cyclodextrin illustrates the potential of using this compound derivatives to enhance pharmacological properties. Such complexes can improve the stability and bioavailability of therapeutic agents, indicating the compound's relevance in drug formulation and delivery systems (ChemChemTech, 2023).
Antimicrobial Activity
Research on novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, related to this compound, demonstrated significant in vitro and in vivo antimycobacterial activities. This suggests potential uses in developing new treatments for drug-resistant Mycobacterium tuberculosis, highlighting the compound's importance in addressing global health challenges (Sriram et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzyme activity
Biochemical Pathways
Related compounds have been shown to be involved in various metabolic pathways . For instance, 2-phenylethanol, a compound with a similar structure, is involved in the Shikimate pathway
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic reactions, such as hydrolysis, hydroxylation, and conjugation
Result of Action
Related compounds have been shown to have various biological effects, such as antitrypanosomal activities and potential neuroprotective effects
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds For instance, the presence of certain enzymes or co-factors, pH levels, and temperature can all affect the activity and stability of a compound
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(2-Phenylethyl)-1,2-oxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . These interactions are crucial for its function in biochemical pathways, influencing various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from corticosterone-induced injury . This protective effect is significant in understanding its role in cellular health and disease prevention.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to interact with the endoplasmic reticulum aminopeptidase 1 (ERAP1), which trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism . This interaction is crucial for its role in immune response modulation.
Temporal Effects in Laboratory Settings
Studies have shown that its effects can vary over time, with significant changes observed in the synthesis of key metabolites under different conditions . These temporal effects are critical for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For instance, high doses may result in adverse effects, while lower doses may be more beneficial . Understanding these dosage effects is crucial for determining the optimal therapeutic window for its use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to be involved in the Shikimate pathway, which is crucial for the biosynthesis of aromatic compounds . These interactions are essential for understanding its role in metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that influence its localization and accumulation. For instance, it has been shown to have higher concentrations in roots compared to shoots, indicating its differential distribution within plant tissues . Understanding these transport mechanisms is crucial for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been shown to localize in the cytoplasm and cell wall, playing a role in plant defense mechanisms . Understanding its subcellular localization is crucial for elucidating its function in different biological contexts.
Propiedades
IUPAC Name |
3-(2-phenylethyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGZLQLPYDXMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299374 | |
| Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-59-3 | |
| Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


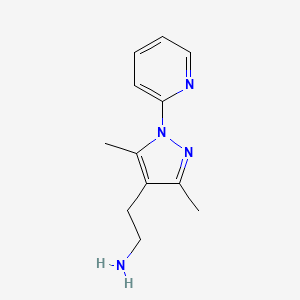
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
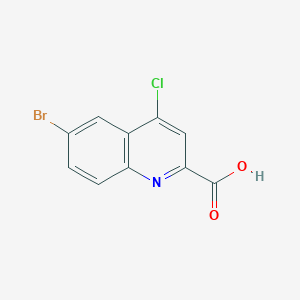

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)
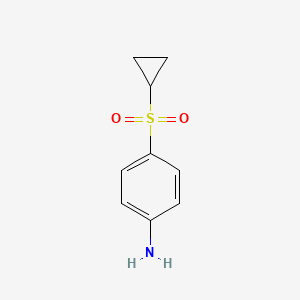
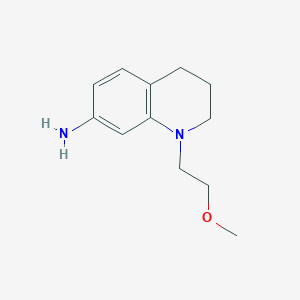
![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)
![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
